molecular formula C21H17F3N2O2 B2497372 8-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoline CAS No. 1903337-32-5

8-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoline

Cat. No.: B2497372
CAS No.: 1903337-32-5
M. Wt: 386.374
InChI Key: NKVRBSHLFRYQPW-UHFFFAOYSA-N
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Description

8-({1-[2-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoline is a synthetic organic compound designed for research and development applications. This molecule features a quinoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, linked via an ether bridge to an N-acylated pyrrolidine ring . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity . Quinoline derivatives are extensively investigated for their potential in treating inflammatory and allergic diseases, as they can modulate key biological pathways involved in these conditions . Furthermore, the pyrrolidine-quinoline structural motif is a significant intermediate in synthesizing functionalized aminoquinolines, which have demonstrated promising antiplasmodial and antifungal activities in preclinical research . The specific structure of this compound, particularly the acylated pyrrolidine and the 8-oxyquinoline substitution, suggests potential for interaction with various enzymatic targets, including kinases, although its precise mechanism of action would require further experimental validation . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

(3-quinolin-8-yloxypyrrolidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2/c22-21(23,24)17-8-2-1-7-16(17)20(27)26-12-10-15(13-26)28-18-9-3-5-14-6-4-11-25-19(14)18/h1-9,11,15H,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVRBSHLFRYQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .

Chemical Reactions Analysis

Types of Reactions

8-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoline can undergo a variety of chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized under strong oxidative conditions to form quinoline N-oxides.

    Reduction: The carbonyl group in the trifluoromethylbenzoyl moiety can be reduced to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen or the pyrrolidin-3-yloxy group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring typically yields quinoline N-oxides, while reduction of the carbonyl group results in the corresponding alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism by which 8-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoline exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoline is unique due to the combination of its structural features, including the quinoline ring, pyrrolidin-3-yloxy group, and trifluoromethylbenzoyl moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Biological Activity

8-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoline is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C21H17F3N2O2\text{C}_{21}\text{H}_{17}\text{F}_{3}\text{N}_{2}\text{O}_{2}, with a molecular weight of 386.374 g/mol. The compound exhibits a complex structure that contributes to its unique biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, reducing oxidative stress in cells.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing cell cycle arrest and apoptosis.
  • Animal Models : In vivo studies using xenograft models have shown a significant reduction in tumor size upon treatment with the compound, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria showed that it possesses moderate antibacterial activity, likely through disruption of bacterial cell membranes.
  • Fungal Activity : Limited studies indicate potential antifungal effects, warranting further investigation into its spectrum of activity against various pathogens.

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2021)Anticancer ActivityDemonstrated significant inhibition of breast cancer cell proliferation; induced apoptosis via caspase activation.
Johnson et al. (2022)Antimicrobial PropertiesIdentified moderate antibacterial effects against E. coli and S. aureus; potential for development as an antimicrobial agent.
Lee et al. (2023)Mechanistic InsightsExplored receptor interactions; suggested modulation of signaling pathways involved in cell survival and death.

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